2-Methoxy-2'-methylbenzophenone
Overview
Description
2-Methoxy-2’-methylbenzophenone is an organic compound with the molecular formula C15H14O2. It is a derivative of benzophenone, characterized by the presence of methoxy and methyl groups on the benzene rings. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-2’-methylbenzophenone can be synthesized through several methods. One common method involves the reaction of pyridinium chlorochromate (PCC) with (2-methoxyphenyl)(2-methylphenyl)methanol in the presence of Celite in methylene chloride at room temperature . Another method involves the methylation of 2,2’,4-trihydroxybenzophenone using dimethyl sulfate .
Industrial Production Methods
The industrial production of 2-Methoxy-2’-methylbenzophenone typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield. The process often includes steps such as purification and crystallization to achieve high product purity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The methoxy and methyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in methylene chloride.
Reduction: Various reducing agents can be used depending on the desired product.
Substitution: Conditions vary based on the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with PCC yields a different product compared to reduction or substitution reactions .
Scientific Research Applications
2-Methoxy-2’-methylbenzophenone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-2’-methylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-methoxybenzophenone
- 2,2’-Dihydroxy-4-methoxybenzophenone
- 4-Methylbenzophenone
Uniqueness
2-Methoxy-2’-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
(2-methoxyphenyl)-(2-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-7-3-4-8-12(11)15(16)13-9-5-6-10-14(13)17-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVWFQXACSDTHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493532 | |
Record name | (2-Methoxyphenyl)(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142256-62-0 | |
Record name | (2-Methoxyphenyl)(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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